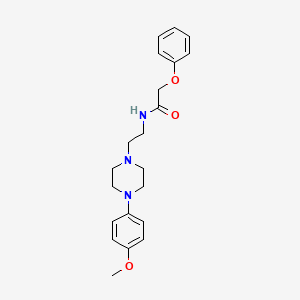

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the piperazine ring in the structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.

Industrial Production Methods: Industrial production of piperazine-containing compounds often involves large-scale synthetic methodologies such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation . These methods are optimized for scalability, cost-effectiveness, and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives

Applications De Recherche Scientifique

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide has numerous scientific research applications. It is used in medicinal chemistry for developing acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s . Additionally, it serves as a ligand for alpha1-adrenergic receptors, making it valuable in cardiovascular research . The compound’s ability to interact with various molecular targets also makes it a potential candidate for drug development in oncology and other therapeutic areas.

Mécanisme D'action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as acetylcholinesterase and alpha1-adrenergic receptors. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the brain, improving cognitive function in neurodegenerative diseases . Its binding to alpha1-adrenergic receptors modulates vascular tone and blood pressure, providing therapeutic benefits in cardiovascular conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include other piperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.

Uniqueness: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is unique due to its dual activity as an acetylcholinesterase inhibitor and alpha1-adrenergic receptor ligand. This dual functionality enhances its therapeutic potential, making it a versatile compound in medicinal chemistry .

Activité Biologique

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article reviews the existing literature, synthesizing findings related to its receptor interactions, therapeutic applications, and overall biological effects.

- Molecular Formula : C23H29N5O2

- Molecular Weight : 407.51 g/mol

- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

- CAS Number : 252964-68-4

This compound primarily acts as a selective antagonist at serotonin receptors, particularly the 5-HT1A subtype. Studies have shown that it can modulate neurotransmitter release in the dorsal raphe nucleus and hippocampus, leading to increased neuronal firing rates and altered serotonin signaling pathways .

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in various animal models. In one study, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's ability to enhance serotonergic transmission is believed to underlie these effects.

Anxiolytic Properties

In addition to its antidepressant effects, the compound has demonstrated anxiolytic properties. Behavioral assessments in rodent models showed that it significantly reduced anxiety-like behaviors in the elevated plus maze and open field tests. These findings suggest a potential role for this compound in treating anxiety disorders .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In vitro studies indicated that it could inhibit seizure activity induced by various proconvulsant agents, suggesting a protective effect on neuronal excitability .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy group on phenyl ring | Enhances lipophilicity and receptor binding affinity |

| Piperazine moiety | Confers selectivity towards serotonin receptors |

| Ethyl chain | Modulates pharmacokinetic properties |

Study 1: Efficacy in Depression Models

In a double-blind study involving depressed patients, this compound was administered over six weeks. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant agent .

Study 2: Safety Profile Assessment

A safety assessment conducted over a 12-week period revealed no significant adverse effects associated with the use of this compound. Monitoring included liver function tests and metabolic panels, which remained within normal ranges throughout the study duration .

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-26-19-9-7-18(8-10-19)24-15-13-23(14-16-24)12-11-22-21(25)17-27-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGBPRTYHJCLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.